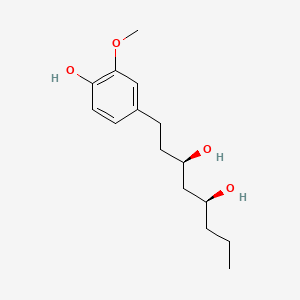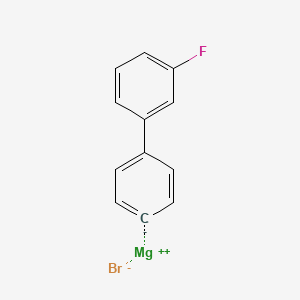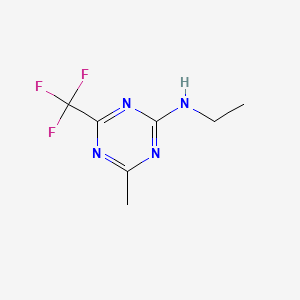
2-Ethylamino-4-methyl-6-(trifluoromethyl)-s-triazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethylamino-4-methyl-6-(trifluoromethyl)-s-triazine is a chemical compound with the molecular formula C8H10F3N3 It is known for its unique structure, which includes an ethylamino group, a methyl group, and a trifluoromethyl group attached to a triazine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethylamino-4-methyl-6-(trifluoromethyl)-s-triazine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chloro-4-methyl-6-(trifluoromethyl)-s-triazine with ethylamine. The reaction is usually carried out in a solvent such as ethanol or methanol, under reflux conditions, to facilitate the substitution of the chlorine atom with the ethylamino group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-Ethylamino-4-methyl-6-(trifluoromethyl)-s-triazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The ethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used in substitution reactions, typically in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced compounds. Substitution reactions can result in a variety of derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Ethylamino-4-methyl-6-(trifluoromethyl)-s-triazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of agrochemicals, dyes, and other industrial products.
Mecanismo De Acción
The mechanism of action of 2-Ethylamino-4-methyl-6-(trifluoromethyl)-s-triazine involves its interaction with specific molecular targets. The ethylamino group can form hydrogen bonds with biological molecules, while the trifluoromethyl group can enhance the compound’s lipophilicity and stability. These interactions can affect various pathways, including enzyme activity and signal transduction.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Chloro-4-methyl-6-(trifluoromethyl)-s-triazine
- 2-Diethylamino-6-methyl-pyrimidin-4-ol
- 4-Methyl-6-trifluoromethyl-pyrimidine-2-thiol
Uniqueness
2-Ethylamino-4-methyl-6-(trifluoromethyl)-s-triazine is unique due to the presence of the ethylamino group, which can significantly influence its chemical reactivity and biological activity. The trifluoromethyl group also imparts distinct properties, such as increased lipophilicity and metabolic stability, making it a valuable compound for various applications.
Propiedades
Número CAS |
58892-57-2 |
|---|---|
Fórmula molecular |
C7H9F3N4 |
Peso molecular |
206.17 g/mol |
Nombre IUPAC |
N-ethyl-4-methyl-6-(trifluoromethyl)-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C7H9F3N4/c1-3-11-6-13-4(2)12-5(14-6)7(8,9)10/h3H2,1-2H3,(H,11,12,13,14) |
Clave InChI |
DILHJCARGLPOLQ-UHFFFAOYSA-N |
SMILES canónico |
CCNC1=NC(=NC(=N1)C(F)(F)F)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[5-(1H-Imidazol-5-yl)cyclohex-1-en-1-yl]methanol](/img/structure/B13418826.png)
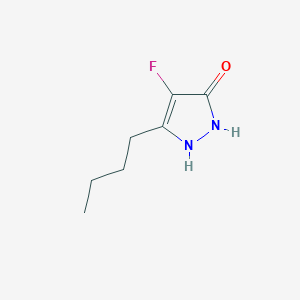
![N,N'-1,3-Propanediylbis[2-bromoacetamide]](/img/structure/B13418832.png)
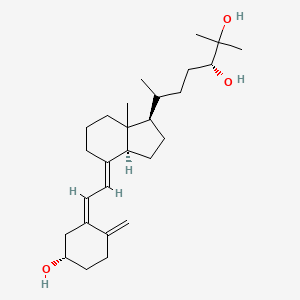
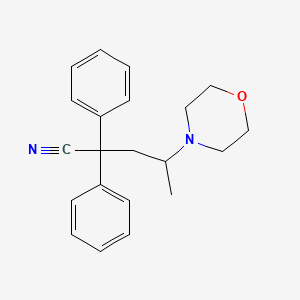
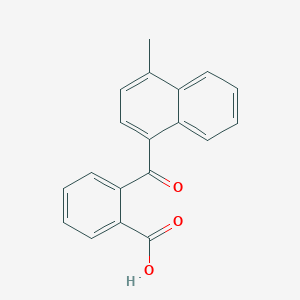
![7-Cyclopentyl-2-((5-(piperazin-1-yl)pyridin-2-yl)amino)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic Acid](/img/structure/B13418845.png)
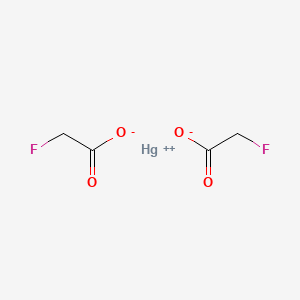
![(3S,5S,8S,9S,10S,13S,14S)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-amine;hydrochloride](/img/structure/B13418850.png)
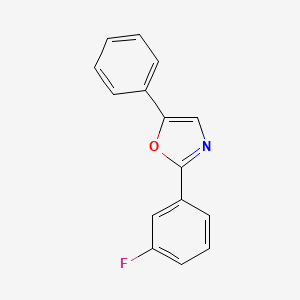
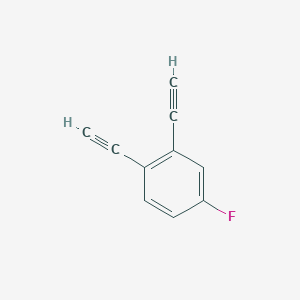
![(2RS)-4-[Bis(1-methylethyl)amino]-2-phenyl-2-(pyridin-2-yl)butanenitrile Dihydrogen Phosphate (Diisopyronitrile Dihydrogen Phosphate)](/img/structure/B13418883.png)
